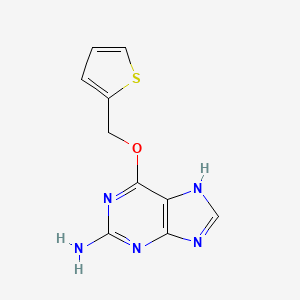![molecular formula C13H14N6 B11863397 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 2,5-dimethylphenyl group and an imino group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylates with 2,5-dimethylphenyl isocyanate, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, known for its kinase inhibitory properties.
Thiazolo[4,5-d]pyrimidine: A compound with a thiazole ring fused to a pyrimidine ring, also studied for its anticancer activities.
Uniqueness
1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the 2,5-dimethylphenyl group, which enhances its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.
Propiedades
Fórmula molecular |
C13H14N6 |
|---|---|
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3 |
Clave InChI |
JZHUWCCOLWNLKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=N)N(C=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B11863318.png)
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)




![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)





![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)

